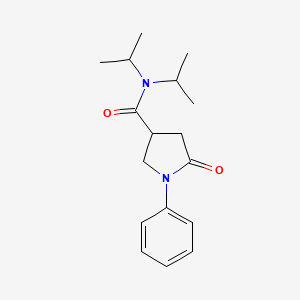![molecular formula C14H16N2O3S B5546524 ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)
ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate and related compounds involves multi-step reactions. One method involves synthesizing compounds by reacting ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate through a series of chemical reactions, where the structures in a solution are determined by 1H-NMR spectroscopy and in the crystal form by X-ray analysis (Tulyasheva et al., 2005).
Molecular Structure Analysis
The molecular structure of related quinazolinone compounds has been elucidated using 1H-NMR spectroscopy and X-ray crystallography, revealing complex intramolecular hydrogen bonding patterns and crystal structures in different space groups. For example, molecule 1 crystallized in a primitive monoclinic cell, while molecule 2 crystallized in a triclinic cell, demonstrating the presence of intramolecular NH---O=C hydrogen bonding (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate undergoes various chemical reactions, including those with cyclopentanone and ethoxymethylenemalonic acid derivatives, resulting in a range of decomposition products and derivatives with different chemical properties. These reactions are influenced by factors such as the presence of trifluoroacetic acid and the substitution pattern on the quinazolinone ring (Yamazaki et al., 1978; Deady et al., 1989).
Physical Properties Analysis
The physical properties of ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate derivatives, including their solubility, melting points, and crystalline structures, are closely related to their chemical structures and the specific substituents present on the quinazolinone core. These properties are critical for understanding the compound's behavior in various solvents and conditions (Tulyasheva et al., 2005).
Chemical Properties Analysis
The chemical properties of ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate, including reactivity, stability, and interaction with other chemical entities, are determined by its molecular structure. Intramolecular hydrogen bonding, the electronic nature of substituents, and steric effects play significant roles in dictating its reactivity patterns in synthetic pathways and its potential interactions in biological systems (Tulyasheva et al., 2005).
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are known for their diverse biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. These compounds have been the subject of numerous studies aiming to discover and develop new therapeutic agents. For instance, quinazoline derivatives have shown promising results as EGFR inhibitors, targeting both wild-type and mutated EGFR, which is crucial for cancer treatment. The development of novel quinazoline compounds remains a vibrant area of research due to their ability to inhibit a wide range of therapeutic targets, including other kinases, histone deacetylase, and some metabolic pathways, thereby showcasing their vast potential in drug development (Séverine Ravez, O. Castillo-Aguilera, P. Depreux, L. Goossens, 2015).
Quinazoline Derivatives in Material Science
Besides their well-established roles in medicinal chemistry, quinazoline derivatives are also explored for their applications in material science, especially in the development of optoelectronic materials. These compounds, due to their unique structural properties, have been investigated for their potential in creating novel luminescent materials, electronic devices, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable approach for the creation of advanced optoelectronic materials, highlighting the versatility and potential of quinazoline derivatives in the field of material science (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
properties
IUPAC Name |
ethyl 2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)8-20-14-15-9(2)11-7-10(18-3)5-6-12(11)16-14/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVSSXJWNMMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C=C(C=CC2=N1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-4-methylquinazolin-2-ylsulfanyl)acetic acid, ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)